molecular formula C17H15N3O2 B11349535 N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B11349535
M. Wt: 293.32 g/mol
InChI Key: XWWDIDYLFDLOLE-UHFFFAOYSA-N
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Description

N-{1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring, a furan ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the substituents involved but often include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-{1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PYRROLE-2-CARBOXAMIDE: Similar

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[1-(1-prop-2-ynylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-3-10-20-14-8-5-4-7-13(14)19-16(20)12(2)18-17(21)15-9-6-11-22-15/h1,4-9,11-12H,10H2,2H3,(H,18,21)

InChI Key

XWWDIDYLFDLOLE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC#C)NC(=O)C3=CC=CO3

Origin of Product

United States

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